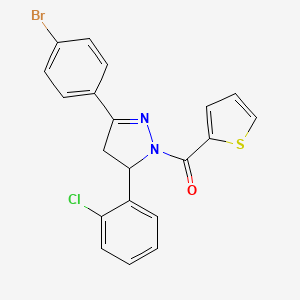

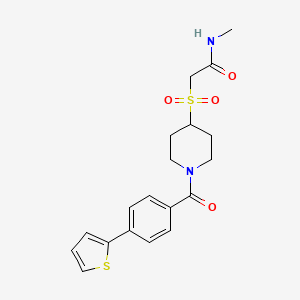

![molecular formula C28H28N4OS B3012901 N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894888-22-3](/img/structure/B3012901.png)

N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

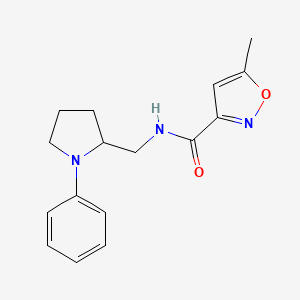

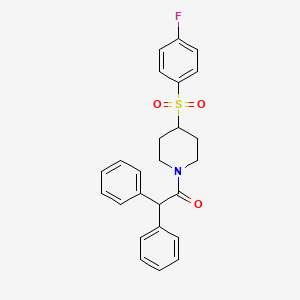

N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C28H28N4OS and its molecular weight is 468.62. The purity is usually 95%.

BenchChem offers high-quality N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

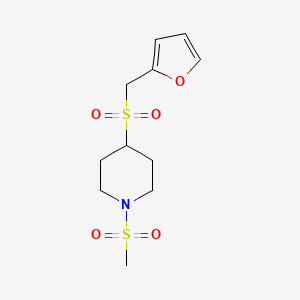

Antimicrobial Activity

The grafting of chitosan with hydrophilic thiadiazole increases the solubility of chitosan and enhances its electrostatic attraction to bacterial cell walls. As a result, this compound demonstrates high activity in controlling the growth of pathogenic bacteria (such as S. aureus, B. subtilis, E. coli, and P. aeruginosa) and unicellular fungi (C. albicans) . Its antimicrobial properties make it relevant for wound dressings, medical textiles, and other healthcare applications.

Drug Delivery Systems

Biodegradable polymers like this compound have attracted significant interest due to their ability to protect against life-threatening diseases. Film dressings, in particular, play a crucial role in drug delivery. By incorporating N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide into film-forming agents, researchers can create transparent, uniform, and non-irritating dressings for localized drug release . These dressings could find applications in wound healing, dermatology, and post-surgical care.

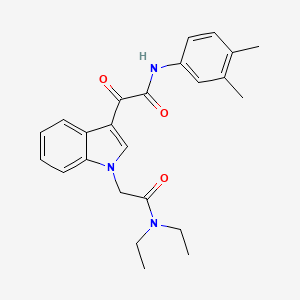

Heterocyclic Scaffold for Drug Design

The compound’s 1,3,4-thiadiazole moiety places it within a class of heterocyclic compounds known for their diverse biological activities. Thiadiazoles have been explored as antimicrobial, antitumor, antitubercular, anti-inflammatory, and antioxidant agents, among others . Researchers can use this scaffold as a starting point for designing novel drugs targeting specific diseases.

Sorafenib Analog

In the context of cancer research, derivatives of N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide have been synthesized and evaluated for cytotoxicity. These compounds were designed as sorafenib analogs and tested against various human cancer cell lines, including MCF-7, HepG2, A549, and HeLa . Their potential as anticancer agents warrants further investigation.

Electrochemical Reactions

Recent work has explored electrochemical electrophilic bromination/spirocyclization reactions involving N-benzyl-acrylamides and related compounds. These reactions utilize low concentrations of bromine produced through paired electrolysis, offering a sustainable approach to functionalize the benzylthio group . Such electrochemical transformations could have broader implications in synthetic chemistry.

Other Potential Applications

While the above fields highlight key areas, researchers may discover additional applications for this compound. Its unique structure and sulfur-containing moiety make it an interesting candidate for further exploration in drug discovery, materials science, and bioengineering.

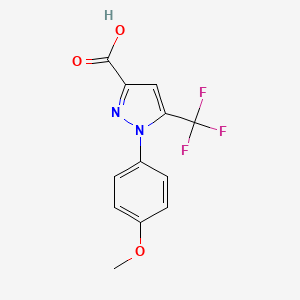

properties

IUPAC Name |

N-benzyl-3-benzylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4OS/c33-27(29-20-22-10-4-1-5-11-22)32-18-16-28(17-19-32)30-25(24-14-8-3-9-15-24)26(31-28)34-21-23-12-6-2-7-13-23/h1-15H,16-21H2,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXDSRUYNTXBSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12N=C(C(=N2)SCC3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B3012822.png)

![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B3012833.png)

![N-(3-acetamidophenyl)-2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3012835.png)

![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B3012837.png)